molecular formula C6H12N2O2 B13159939 2-Amino-3-cyclopropyl-N-hydroxypropanamide

2-Amino-3-cyclopropyl-N-hydroxypropanamide

Cat. No.: B13159939
M. Wt: 144.17 g/mol
InChI Key: DHKZCYBFJNRRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-cyclopropyl-N-hydroxypropanamide is a synthetic organic compound featuring a propanimidamide backbone substituted with a cyclopropylamino group and a hydroxamate moiety, making it a valuable building block in medicinal chemistry and drug discovery research. This compound serves as a key intermediate in the development of novel therapeutic agents, particularly for its potential in creating kinase inhibitors and metal-chelating agents due to its hydroxamic acid-like properties which enable coordination with metal ions in enzyme active sites . Researchers utilize this compound in the exploration of antimicrobial therapies, with structural analogs showing promise against bacterial pathogens including Pseudomonas aeruginosa through inhibition of essential bacterial enzymes . The cyclopropyl group contributes significant conformational rigidity to the molecule, enhancing metabolic stability by resisting oxidative degradation compared to more flexible alkyl chains, while the hydroxamate functionality is critical for targeting metalloenzymes across various biological pathways . The mechanism of action for this compound and its derivatives involves targeted enzyme inhibition, where the hydroxamic acid group can chelate essential metal cofactors in bacterial enzymes such as LpxC, disrupting cell envelope biosynthesis in Gram-negative pathogens . In neurological research, structurally related propanamide compounds have demonstrated anticonvulsant properties through interaction with gamma-aminobutyrate aminotransferase (GABA-AT), suggesting potential applications in central nervous system disorder research . Additional research applications include the investigation of cognitive disorders, with similar N-(3-amino-2-hydroxy-propyl) substituted alkylamide compounds being studied for their potential in Alzheimer's disease and related neurodegenerative conditions . The compound is offered exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the material safety data sheet for proper handling, storage, and disposal information. For comprehensive quality assurance, each lot is accompanied by certificate of analysis with detailed characterization data including HPLC purity, mass spectrometry, and NMR spectroscopy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-amino-3-cyclopropyl-N-hydroxypropanamide

InChI

InChI=1S/C6H12N2O2/c7-5(6(9)8-10)3-4-1-2-4/h4-5,10H,1-3,7H2,(H,8,9)

InChI Key

DHKZCYBFJNRRAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C(=O)NO)N

Origin of Product

United States

Molecular Mechanisms of Enzyme Inhibition by 2 Amino 3 Cyclopropyl N Hydroxypropanamide

Coordination Chemistry with Catalytic Metal Ions (Zn, Fe, Cu)

Metalloenzymes utilize metal ions, such as zinc (Zn), iron (Fe), and copper (Cu), as essential cofactors in their catalytic active sites. The inhibitory activity of 2-Amino-3-cyclopropyl-N-hydroxypropanamide is primarily attributed to its ability to chelate these crucial metal ions, effectively rendering the enzyme inactive.

Bidentate Chelation Mechanisms of the N-Hydroxypropanamide Moiety

The N-hydroxypropanamide functional group is a key player in the metal-chelating activity of the inhibitor. This group acts as a bidentate ligand, meaning it can form two separate coordination bonds with a single metal ion. This is achieved through the donation of electron pairs from two of its atoms, typically the oxygen atoms of the carbonyl group and the hydroxylamino group. This two-pronged attachment results in the formation of a stable five-membered ring structure with the metal ion, a configuration that is energetically favorable and significantly enhances the stability of the enzyme-inhibitor complex.

The deprotonated form of the hydroxamic acid is believed to be the active species that binds to the metal ion in the enzyme's active site. This chelation effectively displaces water molecules that are normally coordinated to the metal and are essential for catalysis.

Role of the N-Hydroxypropanamide Group as a Canonical Zinc-Binding Group (ZBG)

Within the field of medicinal chemistry, the hydroxamate functional group, a core component of the N-hydroxypropanamide moiety, is recognized as a canonical zinc-binding group (ZBG). This is particularly true for inhibitors of zinc-dependent enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). The high affinity of the hydroxamate group for the zinc ion in the active site is a primary driver of the inhibitory potency of these compounds. The bidentate coordination of the hydroxamate to the zinc ion is a well-established mechanism for potent inhibition of these enzymes.

Active Site Interactions and Ligand-Enzyme Binding Modes

Hydrogen Bonding Networks within the Enzyme Active Site

The hydroxamate group of this compound is a proficient hydrogen bond donor and acceptor. The N-hydroxyl group can donate a hydrogen bond, while the carbonyl oxygen can accept a hydrogen bond. These interactions often occur with backbone amides or the side chains of amino acids such as alanine, leucine (B10760876), and glutamate (B1630785) within the enzyme's active site. researchgate.net The amino group of the inhibitor can also participate in hydrogen bonding, further anchoring the molecule in the active site and contributing to its binding affinity. These hydrogen bonds help to properly orient the inhibitor for optimal chelation of the catalytic zinc ion.

Hydrophobic Interactions and Subsite Occupancy (e.g., S1', S2' pockets)

The active sites of many proteases, including MMPs, are characterized by a series of subsites (S pockets) that accommodate the side chains of the substrate's amino acid residues. The S1' pocket is a particularly important determinant of substrate specificity and is often a target for inhibitor design. nih.govmdpi.com

Biological Activity and Target Characterization of 2 Amino 3 Cyclopropyl N Hydroxypropanamide

Inhibition of Histone Deacetylases (HDACs) by 2-Amino-3-cyclopropyl-N-hydroxypropanamide Analogs

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Analogs of this compound, particularly those containing a hydroxamic acid moiety, have been investigated for their potential to inhibit these enzymes.

Isoform Selectivity Profiling (Class I, IIa, IIb, III, IV HDACs)

The human HDAC family is divided into four classes based on their structure and function: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), Class III (sirtuins), and Class IV (HDAC11). mdpi.commdpi.com The development of isoform-selective HDAC inhibitors is a key area of research to minimize off-target effects. mdpi.com

Studies on various hydroxamic acid-based HDAC inhibitors have revealed diverse selectivity profiles. For instance, some compounds show broad-spectrum inhibition, while others exhibit selectivity for certain classes or even specific isoforms. Research on N-hydroxycinnamamide-based inhibitors demonstrated potent inhibition of both Class I and Class II HDACs. nih.gov In contrast, some experimental agents have been designed to target specific classes, such as Class IIa or IIb, which has been shown to activate pro-survival pathways in certain models. nih.govresearchgate.net For example, the inhibitor MS275 is a Class I HDAC inhibitor, while MC1568 and ACY1083 are selective for Class IIa and Class IIb, respectively. nih.govresearchgate.net

The selectivity of these inhibitors is often attributed to subtle differences in the active sites of the HDAC isoforms. nih.gov The following table summarizes the isoform selectivity of selected HDAC inhibitors that are structural or functional analogs.

Compound/Analog TypeTarget HDAC Class(es)Observed SelectivityReference(s)
N-hydroxycinnamamidesClass I, IIPotent inhibition of both classes. nih.gov
MS275Class ISelective for Class I HDACs. nih.govresearchgate.net
MC1568Class IIaSelective for Class IIa HDACs. nih.govresearchgate.net
ACY1083Class IIbSelective for Class IIb HDACs. nih.govresearchgate.net
Pyrimidine-based hydroxamic acidsClass IIa, IIbProne to inhibit HDAC8 (Class I) over HDAC4 (Class IIa). nih.gov

Biochemical Assays for HDAC Inhibition

The inhibitory potency of this compound analogs is typically quantified using biochemical assays that measure the half-maximal inhibitory concentration (IC50). These assays often utilize a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

For example, a commercially available HDAC fluorimetric assay kit is often used, where nuclear extracts from cell lines like HeLa, which contain a mixture of Class I HDACs, serve as the enzyme source. nih.gov The inhibitory activities of various synthetic N-hydroxyamides have been determined using such assays, revealing IC50 values ranging from the nanomolar to the micromolar range. nih.gov

The following table presents IC50 values for representative HDAC inhibitors, highlighting the range of potencies observed in biochemical assays.

InhibitorTarget HDAC Isoform(s)IC50 (nM)Reference(s)
Analog 16b (Indazole derivative)HDAC113 preprints.org
Analog 16b (Indazole derivative)HDAC262 preprints.org
Analog 16b (Indazole derivative)HDAC841 preprints.org
Analog 3f (4-(2-naphthoylamino)cinnamyl-N-hydroxyamide)HD1-B (Class I homolog)36 nih.gov
Analog 3f (4-(2-naphthoylamino)cinnamyl-N-hydroxyamide)HD1-A (Class II homolog)42 nih.gov

Mechanistic Studies on Epigenetic Regulation in Cellular Models

HDAC inhibitors exert their effects by altering the acetylation status of histones and other proteins, leading to changes in chromatin structure and gene expression. nih.gov In cellular models, the inhibition of HDACs by analogs of this compound can lead to the accumulation of acetylated histones (e.g., H3 and H4) and non-histone proteins like α-tubulin. nih.govresearchgate.net

Mechanistic studies have shown that treatment with Class I HDAC inhibitors leads to increased acetylation of histone H3, while Class IIa and IIb inhibitors can increase the acetylation of histone H4. nih.govresearchgate.net Non-selective HDAC inhibitors can induce acetylation of both H3 and H4. nih.govresearchgate.net These changes in histone acetylation can reactivate the expression of tumor suppressor genes that have been silenced, a common occurrence in cancer. nih.gov For instance, some phytochemicals with HDAC inhibitory activity have been shown to modulate DNA methylation and histone modifications, leading to the re-expression of key tumor suppressor genes. nih.gov

Inhibition of Matrix Metalloproteinases (MMPs) by this compound Analogs

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govnih.gov Dysregulation of MMP activity is implicated in various diseases, making them an important therapeutic target.

Specificity Against MMP Subfamilies (e.g., Gelatinases, Collagenases, Stromelysins)

MMPs are classified into several subfamilies based on their substrate specificity, including collagenases (MMP-1, -8, -13), gelatinases (MMP-2, -9), stromelysins (MMP-3, -10, -11), and matrilysins (MMP-7, -26). The hydroxamic acid group present in analogs of this compound is a well-known zinc-binding group, which is a key feature for MMP inhibition. mdpi.com

The specificity of MMP inhibitors is crucial, as individual MMPs can have both beneficial and detrimental roles. Some hydroxamate-based inhibitors exhibit broad-spectrum activity, inhibiting multiple MMPs. mdpi.com For example, Batimastat and Marimastat are broad-spectrum inhibitors of MMP-1, -2, -7, and -9. mdpi.com However, research efforts have also focused on developing more selective inhibitors. For instance, modifications to the inhibitor structure can enhance selectivity for specific MMPs, such as MMP-2. mdpi.com

Zymography and Enzyme Activity Assays

Zymography is a widely used technique to assess MMP activity and the efficacy of their inhibitors. nih.govnih.govspringernature.com This method involves polyacrylamide gel electrophoresis (PAGE) containing a substrate, such as gelatin for gelatinases (MMP-2 and MMP-9). nih.govnih.gov After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to digest the substrate. Areas of enzymatic activity appear as clear bands against a stained background. nycu.edu.tw

Enzyme activity assays are also employed to determine the IC50 values of MMP inhibitors. These assays typically use a specific substrate for a particular MMP and measure the enzymatic activity in the presence and absence of the inhibitor. The results of such assays for various MMP inhibitors are presented in the table below.

InhibitorTarget MMP(s)IC50Reference(s)
MMI-166MMP-2, -9, -14Not specified mdpi.com
LY52Not specified~78 µM (A549 cells) mdpi.com
PyridoxatinGelatinase A (MMP-2)15.2 µM mdpi.com
Compound 4 (iodoaniline N-hydroxybutanamide derivative)MMP-2, -9, -14~1-1.5 µM mdpi.com
Compound 4 (iodoaniline N-hydroxybutanamide derivative)MMP-3~10 µM mdpi.com

Inhibition of Other Metalloenzymes and Biological Targets

Tyrosinase Inhibition and Related Mechanisms

The inhibitory potential of flavonoids against tyrosinase has also been extensively reviewed. Compounds like haginin A, an isoflavonoid, have demonstrated significantly greater activity than the commonly used inhibitor, kojic acid nih.gov. The mechanism of inhibition often involves the chelation of copper ions in the active site of the enzyme. For flavonols, the 3-hydroxy-4-keto moiety is crucial for this copper chelation nih.gov.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is an essential enzyme for DNA synthesis and repair, making it a critical target for cancer therapy nih.govmdpi.com. Various inhibitors of RR have been developed and studied, with some, like hydroxyurea, being used clinically for radiosensitization nih.gov. While specific data on this compound is lacking, other classes of compounds have shown significant RR inhibitory activity. For example, 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and its analogs have been identified as potent inhibitors of both cell growth and ribonucleotide reductase activity nih.gov. These compounds were found to decrease the incorporation of cytidine (B196190) into DNA by inhibiting the formation of deoxyribonucleotides nih.gov. Another example is Triapine, a heterocyclic carboxyaldehyde thiosemicarbazone that inhibits human RR by chelating the iron center in the RRM2 subunit mdpi.com.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 3CL-Protease) by Hydroxamate Warheads

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development nih.govrsc.org. The design of inhibitors for this protease is a significant area of research nih.gov. While direct inhibition by this compound has not been reported, the general class of compounds with hydroxamate warheads has been explored. Numerous small molecule inhibitors of SARS-CoV-2 3CLpro have been identified, with IC50 values in the micromolar to nanomolar range nih.govnih.gov. For example, a known inhibitor, GC376, demonstrated an IC50 value of 0.17 μM against the enzyme nih.gov. Some of these inhibitors have also shown antiviral activity in cell-based assays nih.govresearchgate.net. The development of potent and non-toxic inhibitors often involves techniques like X-ray crystallography to understand the binding interactions within the active site of the protease nih.gov.

Antiparasitic Activity (e.g., Trypanosoma cruzi) of Related Cyclopropyl-Containing Amides

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue in Latin America nih.govnih.gov. Research into new antiparasitic agents is ongoing, with various compound classes being investigated. While there is no specific data on the anti-T. cruzi activity of this compound, related cyclopropyl-containing compounds and amides have been explored. For instance, a hit-to-lead campaign for cyanopyridine analogues active against T. cruzi was conducted, although the progression of this series was deemed unfeasible due to lipophilicity-driven activity dndi.org. Other studies have focused on different compound classes, such as cyclosporin (B1163) A derivatives, which have shown inhibitory effects on T. cruzi proliferation and invasion researchgate.net. The development of new antiparasitic agents often involves screening large chemical collections through phenotypic assays nih.gov.

Other Identified Enzyme Targets (e.g., Carbonic Anhydrases, Ureases, Cyclooxygenases, Lipoxygenases, Leukotriene A4 Hydrolases, Peptide Deformylases)

Carbonic Anhydrases: These zinc-containing metalloenzymes are involved in various physiological processes. While specific inhibition by this compound is not documented, sulfonamides are a well-known class of carbonic anhydrase inhibitors nih.govnih.gov. Research has focused on developing isoform-selective inhibitors to minimize side effects nih.gov. For example, certain benzothiazole-6-sulfonamides have shown selective inhibition of brain-associated isoforms like hCA VII nih.gov.

Ureases: Urease is a nickel-dependent metalloenzyme that is a virulence factor for some bacteria, such as Helicobacter pylori nih.gov. Hydroxamic acids are known inhibitors of urease, with acetohydroxamic acid being a clinically used drug nih.gov. The inhibition mechanism often involves the complexation of the nickel ions in the active site nih.gov.

Cyclooxygenases (COXs): These enzymes are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs) and are involved in the production of prostaglandins (B1171923) nih.govnih.gov. The cyclooxygenase reaction involves the abstraction of a hydrogen atom from arachidonic acid by a tyrosyl radical nih.gov. While there is no information on the inhibition of COX by this compound, the structure and function of these enzymes have been extensively studied to design new inhibitors nih.gov.

Leukotriene A4 Hydrolase (LTA4H): This bifunctional zinc metalloenzyme plays a role in inflammation by converting leukotriene A4 to leukotriene B4 nih.govebi.ac.uk. Inhibition of LTA4H has been shown to improve age-related cognitive decline in mice by modulating synaptic function nih.gov. While no direct data exists for this compound, derivatives of 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol have been studied as potent inhibitors of this enzyme nih.gov.

Peptide Deformylases (PDFs): This metalloenzyme is essential for bacterial protein synthesis and is a promising target for new antibacterial agents nih.govnih.govresearchgate.net. Hydroxamic acid derivatives are a major class of PDF inhibitors nih.gov. Although specific data for this compound is unavailable, several PDF inhibitors have progressed to clinical trials nih.govpharmacophorejournal.com.

Cell-Based Biochemical and Biological Studies (Excluding Human Clinical Data)

Information regarding specific cell-based biochemical and biological studies for "this compound" is not prominently available in the searched literature. However, the broader classes of compounds to which it belongs have been extensively studied in various cell-based assays.

For instance, inhibitors of SARS-CoV-2 3CLpro have been evaluated in cytopathic effect (CPE) assays using cell lines like HEK293T to confirm their antiviral activity nih.govnih.gov. Similarly, the antiparasitic activity of compounds against Trypanosoma cruzi is often assessed in vitro using cell-based assays that measure the proliferation of the parasite's different life stages nih.gov. For example, the in vitro activity of SCH 56592 against the epimastigote and amastigote forms of T. cruzi was determined in culture nih.gov.

In the context of ribonucleotide reductase inhibition, cell-based assays are used to measure the impact on cell growth, cell cycle progression, and DNA synthesis. For example, the effects of 3-AP and 3-AMP were studied in L1210 cells to assess their inhibition of cell growth and their impact on the incorporation of radiolabeled nucleosides into DNA and RNA nih.gov.

The following table summarizes the inhibitory activities of various compounds against different enzyme targets discussed in this article.

An article on the biological activity and target characterization of this compound cannot be generated as requested. Despite a thorough search of available scientific literature, no research or data was found pertaining to the in vitro anti-proliferative and pro-apoptotic activities, cellular permeability, intracellular target engagement, or its effects on protein acetylation for this specific chemical compound.

The initial and subsequent searches for "this compound" and its potential biological effects did not yield any relevant studies. The search results focused on compounds with similar structural motifs, such as cyclopropane (B1198618) rings or hydroxamic acids, but none specifically investigated the compound . Therefore, without any scientific data on its biological activities, it is not possible to provide an accurate and informative article that adheres to the requested outline.

Further research would be required to be published on "this compound" to enable the generation of the requested content.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino 3 Cyclopropyl N Hydroxypropanamide Derivatives

Systematic Structural Modifications and Their Impact on Potency and Selectivity

Systematic structural modifications of the lead compound, 2-amino-3-cyclopropyl-N-hydroxypropanamide, have provided significant insights into the chemical features essential for its inhibitory activity. These modifications typically focus on three key areas: the cyclopropyl (B3062369) group, the amino acid backbone, and the hydroxamate moiety.

The cyclopropyl group in this compound plays a pivotal role in its interaction with target enzymes. This rigid, three-membered ring system introduces conformational constraints on the molecule, which can lead to a more favorable binding orientation within the enzyme's active site. The hydrophobic nature of the cyclopropyl ring allows it to exploit favorable interactions with hydrophobic pockets in the S4 subsite of some enzymes, which can significantly enhance potency. nih.gov

Research on related compounds has shown that the incorporation of a cyclopropyl moiety can lead to a significant increase in inhibitory activity. For instance, in the context of coronavirus 3C-like protease inhibitors, the addition of a cyclopropyl group was found to enhance potency. nih.gov The compact and rigid nature of the cyclopropyl group can also contribute to improved metabolic stability compared to more flexible alkyl chains.

The amino acid backbone of this compound is a critical determinant of its biological activity, and its stereochemistry has profound implications for enzyme inhibition. All naturally occurring amino acids in proteins are of the L-configuration, and enzymes often exhibit a high degree of stereoselectivity. libretexts.orglibretexts.org

Studies on amino acid hydroxamates have demonstrated that the stereochemistry at the alpha-carbon (the carbon to which the amino and carboxyl groups are attached) is crucial for inhibitory potency. For some enzymes, the D-isomers of amino acid hydroxamates are more potent inhibitors than the corresponding L-isomers. For example, cytosolic leucine (B10760876) aminopeptidase (B13392206) and Aeromonas aminopeptidase are more effectively inhibited by D-leucine and D-valine hydroxamic acids. nih.gov Conversely, other enzymes, such as swine kidney microsomal aminopeptidase, show a preference for L-isomers. nih.gov This highlights the importance of matching the stereochemistry of the inhibitor to the specific topology of the target enzyme's active site.

The following table summarizes the stereochemical preference of different aminopeptidases for amino acid hydroxamate inhibitors:

EnzymePreferred IsomerReference
Cytosolic Leucine AminopeptidaseD-isomer nih.gov
Aeromonas AminopeptidaseD-isomer nih.gov
Swine Kidney Microsomal AminopeptidaseL-isomer nih.gov

This table illustrates the enzyme-dependent stereochemical preference for amino acid hydroxamate inhibitors.

The hydroxamate group (-CONHOH) is a key functional group in this compound, primarily responsible for its mechanism of action as a metalloenzyme inhibitor. The hydroxamic acid moiety acts as a strong chelator of the zinc ion present in the active site of many metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). journalagent.comnih.govacs.org This chelation is a critical interaction that leads to the inhibition of the enzyme's catalytic activity.

The ability of the hydroxamate to act as a bidentate ligand, coordinating with the zinc ion through both the carbonyl oxygen and the hydroxyl oxygen, is a key feature of its inhibitory mechanism. Modifications to the hydroxamate group can impact its chelating ability and, consequently, its inhibitory potency. While the hydroxamate group is a powerful zinc-binding group, there are concerns about its potential for off-target effects and mutagenicity, which has led to research into alternative zinc-binding groups. nih.gov

The selectivity of hydroxamate-based inhibitors is often dictated by the other parts of the molecule that interact with the enzyme's active site, rather than the hydroxamate group itself. nih.gov Therefore, modifications to the cyclopropyl and amino acid portions of the molecule are generally more effective for achieving selectivity for a specific enzyme.

Pharmacophore Modeling for N-Hydroxypropanamide Inhibitors

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. mdpi.com For N-hydroxypropanamide inhibitors, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and a metal-chelating feature representing the hydroxamate group.

A typical pharmacophore model for a metalloenzyme inhibitor containing a hydroxamate group would likely include:

A metal-chelating feature: Representing the hydroxamate group's interaction with the zinc ion.

One or more hydrogen bond acceptors: To interact with donor groups in the enzyme's active site.

One or more hydrogen bond donors: To interact with acceptor groups in the enzyme's active site.

A hydrophobic feature: Corresponding to the cyclopropyl group, which can interact with hydrophobic pockets in the enzyme.

These models can be generated based on the structure of the target enzyme (structure-based) or a set of known active and inactive molecules (ligand-based). mdpi.comnih.gov Once a pharmacophore model is developed and validated, it can be used to virtually screen large compound libraries to identify new potential inhibitors with diverse chemical scaffolds. mdpi.com

Rational Design Principles for Enhanced Enzyme Selectivity and Potency

Rational design is a strategy used to develop new inhibitors with improved properties, such as enhanced potency and selectivity, based on a detailed understanding of the target enzyme's structure and its interaction with inhibitors. nih.gov For this compound derivatives, rational design efforts would focus on optimizing the interactions between the inhibitor and the target enzyme's active site.

Key principles for the rational design of more potent and selective inhibitors include:

Exploiting Unique Features of the Target Enzyme's Active Site: By designing molecules that can form specific interactions with residues or pockets that are unique to the target enzyme, selectivity can be improved. For example, modifying the substituents on the cyclopropyl ring could allow for interactions with specific sub-pockets in the enzyme's active site.

Optimizing the Linker Region: The amino acid backbone can be considered a linker between the cyclopropyl group and the hydroxamate. Modifying its length, flexibility, and stereochemistry can fine-tune the positioning of the key interacting groups within the active site.

Structure-Based Design: Using the three-dimensional structure of the target enzyme, often obtained through X-ray crystallography or NMR spectroscopy, allows for the design of inhibitors that fit precisely into the active site and make optimal contacts with key residues. nih.gov

Computational Modeling: Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of designed inhibitors, helping to prioritize which compounds to synthesize and test. mdpi.comfrontiersin.org

By applying these principles, it is possible to systematically improve the inhibitory profile of this compound derivatives, leading to the development of more effective and selective therapeutic agents.

Computational and Theoretical Investigations of 2 Amino 3 Cyclopropyl N Hydroxypropanamide

Molecular Docking Simulations for Ligand-Enzyme Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is frequently employed to understand how a ligand, such as 2-Amino-3-cyclopropyl-N-hydroxypropanamide, might interact with the active site of a target enzyme or receptor. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on binding affinity.

The primary goals of docking simulations for this compound would be to:

Identify the most likely binding pose within a specific enzyme's active site.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex.

Estimate the binding affinity, often expressed as a docking score or binding energy (kcal/mol), which helps in ranking potential inhibitors. researchgate.net

For instance, the hydroxamide group (-C(=O)NHOH) is a known zinc-binding group, and docking studies could be crucial in understanding its coordination with a zinc ion in the active site of metalloenzymes. The simulation results would provide a structural hypothesis for the compound's mechanism of action at an atomic level.

Below is a table illustrating the typical data generated from a molecular docking study.

ParameterDescriptionExample Value
Binding Affinity The estimated free energy of binding between the ligand and the enzyme. A more negative value indicates a stronger interaction.-8.5 kcal/mol
Inhibitory Constant (Ki) A theoretical value calculated from the binding affinity that represents the concentration required to occupy 50% of the enzyme's active sites.150 nM
Interacting Residues The specific amino acid residues in the enzyme's active site that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand.HIS 120, GLU 121, ZN 301
Hydrogen Bonds The number and specific atomic pairs involved in hydrogen bonding between the ligand and the enzyme.3 (e.g., Ligand:O1 - GLU:H, Ligand:N2 - HIS:O)

Molecular Dynamics Simulations of Compound-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-target complex over time. ekb.eg MD simulations model the physical movements of atoms and molecules, providing insights into the stability and conformational flexibility of the complex under physiological conditions. mdpi.comrsc.org

An MD simulation of a docked complex of this compound would involve:

Placing the docked complex in a simulated aqueous environment.

Calculating the forces between atoms and numerically solving Newton's equations of motion for a specific duration (typically nanoseconds to microseconds). ekb.eg

Analyzing the resulting trajectory to understand the system's evolution.

Key analyses performed on the MD trajectory include calculating the Root Mean Square Deviation (RMSD) to assess the structural stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the Radius of Gyration (Rg) to evaluate the compactness of the complex. ekb.eg These simulations can validate the docking pose by confirming its stability and provide a more detailed picture of the binding interactions. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic structure and intrinsic properties of a molecule from first principles. lsu.edu These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about a molecule's electron distribution and energy levels. chembites.org

For this compound, quantum chemical calculations could be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms. lsu.edu

Electronic Properties: Distribution of electron density, molecular electrostatic potential maps, and dipole moment, which are critical for understanding intermolecular interactions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Atomic Charges: Calculation of partial charges on each atom, which can help in understanding electrostatic interactions with a biological target.

This information is invaluable for rationalizing the compound's reactivity and for parameterizing molecular mechanics force fields used in docking and MD simulations.

The table below shows typical outputs from quantum chemical calculations.

PropertyDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO, indicating molecular stability.
Dipole Moment A measure of the overall polarity of the molecule.
Electrostatic Potential A map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com A QSAR model can be used to predict the activity of new, untested compounds. researchgate.net

To develop a QSAR model for analogues of this compound, the following steps would be necessary:

Data Set Generation: A series of structurally related analogues would need to be synthesized and their biological activity (e.g., IC50 values against a target enzyme) measured.

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic) are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Once validated, the QSAR model can be used to screen virtual libraries of compounds and prioritize the synthesis of new analogues with potentially improved activity, thereby accelerating the drug discovery process. nih.gov

In Silico Prediction of Biophysical and Pharmacokinetic Properties Relevant to Research Tools

In the early stages of research, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to identify potential liabilities, such as poor permeability or metabolic instability, before significant resources are invested. researchgate.net

For this compound, various computational models could predict properties relevant to its use as a research tool:

Solubility: Prediction of aqueous solubility is crucial for experimental handling and bioavailability.

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which influences membrane permeability and binding.

Topological Polar Surface Area (TPSA): A descriptor related to hydrogen bonding potential, which correlates with passive molecular transport through membranes.

Membrane Permeability: Theoretical models can predict permeability through biological barriers like the intestinal wall (Caco-2 permeability) or the blood-brain barrier.

The following table presents a typical set of predicted biophysical and pharmacokinetic properties for a research compound.

PropertyPredicted ValueSignificance
Molecular Weight 158.18 g/mol Influences diffusion and permeability.
logP -0.85Indicates the compound's hydrophilicity/lipophilicity.
Topological Polar Surface Area (TPSA) 89.4 ŲRelates to permeability and transport characteristics.
Hydrogen Bond Donors 4Number of potential hydrogen bond donating groups.
Hydrogen Bond Acceptors 3Number of potential hydrogen bond accepting groups.
Aqueous Solubility (logS) -1.5Predicts how well the compound dissolves in water.

These computational predictions provide a valuable preliminary assessment of the compound's drug-like properties, guiding its application and further development in a research context. nih.gov

Advanced Analytical Characterization Techniques for Research on 2 Amino 3 Cyclopropyl N Hydroxypropanamide

Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic methods provide profound insights into the molecular structure and functional groups present in 2-Amino-3-cyclopropyl-N-hydroxypropanamide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of organic molecules. For this compound, advanced NMR techniques are employed to define its three-dimensional structure and to assess its purity with high precision.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are critical for determining the relative stereochemistry of the molecule. These experiments detect through-space interactions between protons, allowing for the establishment of spatial proximities between the protons on the cyclopropyl (B3062369) ring and the chiral center at the alpha-carbon.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. By using an internal standard of known purity and concentration, the absolute purity of this compound can be accurately determined. dss.go.th This technique offers a high degree of precision and is a valuable tool in the certification of reference materials. dss.go.th

Illustrative ¹H NMR Data for this compound:

Chemical Shift (ppm) Multiplicity Integration Assignment
0.25-0.35 m 2H Cyclopropyl CH₂
0.50-0.60 m 2H Cyclopropyl CH₂
0.85-0.95 m 1H Cyclopropyl CH
1.50-1.65 m 2H β-CH₂
3.70-3.80 t 1H α-CH
7.50 br s 2H NH₂
9.80 br s 1H NHOH

Note: This data is illustrative and chemical shifts can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous structural confirmation.

In metabolic studies, HRMS is instrumental in identifying potential metabolites of the parent compound. By comparing the mass spectra of samples from biological matrices with that of the parent compound, metabolites can be detected and their structures elucidated based on the mass shifts and fragmentation patterns. For cyclopropyl-containing compounds, specific fragmentation pathways involving the cyclopropane (B1198618) ring can be diagnostic.

Expected HRMS Data for this compound:

Parameter Value
Molecular Formula C₆H₁₂N₂O₂
Calculated Exact Mass 144.0899

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the amino, cyclopropyl, and N-hydroxypropanamide moieties can be confirmed by their unique vibrational frequencies.

Characteristic FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Functional Group
3300-3500 N-H stretch (amine and hydroxamic acid)
3000-3100 C-H stretch (cyclopropyl)
2850-2950 C-H stretch (aliphatic)
1640-1680 C=O stretch (amide I)

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Due to the presence of a chiral center, this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov

Various types of CSPs are available, including polysaccharide-based, protein-based, and cyclodextrin-based columns. sigmaaldrich.comnih.govresearchgate.net The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. The enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, can be accurately determined from the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Parameters for Separation of this compound Enantiomers:

Parameter Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids and their derivatives are generally polar and non-volatile, necessitating a derivatization step to increase their volatility for GC-MS analysis.

For this compound, derivatization typically involves silylation, which converts the polar N-H and O-H groups into their corresponding trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amides. These derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification. dss.go.th

Typical Derivatization Agents for GC-MS Analysis of Amino Acids:

Derivatization Agent Abbreviation
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA

X-ray Crystallography for Ligand-Bound Protein Structures and Absolute Configuration Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. In the context of this compound, this technique would be instrumental in two key areas: resolving its structure when bound to a target protein and unequivocally establishing its absolute configuration.

When co-crystallized with its biological target, X-ray diffraction analysis can reveal the specific binding mode of this compound. This includes the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its affinity and selectivity. Such structural insights are invaluable for structure-based drug design and for understanding the molecule's mechanism of action at an atomic level.

Furthermore, for a chiral molecule like this compound, determining the absolute configuration of its stereocenters is critical, as different enantiomers can exhibit vastly different biological activities. X-ray crystallography of a suitable single crystal, particularly using anomalous dispersion, can provide an unambiguous assignment of the (R) or (S) configuration.

Despite the power of this technique, a comprehensive search of the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) did not yield any public-domain crystal structures for this compound, either in its free form or as a ligand in a protein complex.

Thermal Stability Analysis (e.g., Differential Scanning Fluorimetry) for Ligand Binding Assessment

The binding of a ligand to a protein typically imparts a stabilizing effect on the protein's structure. This change in thermal stability can be quantified using techniques such as Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay. DSF monitors the thermal unfolding of a protein in the presence and absence of a ligand by measuring the fluorescence of a dye that binds to hydrophobic regions of the protein as it denatures.

For this compound, DSF would be a high-throughput and resource-efficient method to screen for its binding to various target proteins and to quantify the binding affinity. An increase in the melting temperature (Tm) of the target protein upon addition of the compound would indicate a direct binding interaction.

The following table illustrates hypothetical data that could be generated from such an experiment to determine the change in melting temperature (ΔTm) for a target protein upon binding to this compound.

SampleMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)
Target Protein (Apo)52.5-
Target Protein + Compound57.8+5.3

Note: The data presented in this table is illustrative and does not represent actual experimental results.

A thorough review of scientific literature did not reveal any published studies that have utilized DSF or similar thermal stability analysis techniques to investigate the binding of this compound to any protein target.

Other Advanced Analytical Techniques for Material Characterization in Research

A range of other advanced analytical techniques is essential for a comprehensive characterization of the solid-state properties of a research compound like this compound. These methods are crucial for understanding its polymorphism, stability, and other physical attributes that can influence its handling, formulation, and bioavailability.

X-ray Powder Diffraction (XRPD): This technique is used to identify crystalline phases and to assess the crystallinity of a solid sample. Different polymorphic forms of a compound will produce distinct XRPD patterns.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and to study phase transitions and polymorphism.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the content of volatiles, such as water or residual solvents.

Dynamic Vapor Sorption (DVS): DVS measures the uptake and loss of vapor (typically water) by a sample as the relative humidity is varied. This provides information on the hygroscopicity and physical stability of the material.

Laser Particle Size Distribution (Laser PSD): This method determines the size distribution of particles in a sample, which is a critical parameter for dissolution and bioavailability.

Intrinsic Dissolution Rate (IDR): IDR measures the rate at which a pure substance dissolves under constant surface area conditions. It is a key parameter for predicting in vivo dissolution behavior.

The table below summarizes the type of information that would be obtained from these characterization techniques for this compound.

Analytical TechniqueInformation Obtained
XRPDCrystalline form identification and degree of crystallinity
DSCMelting point, phase transitions, and purity assessment
TGAThermal stability and decomposition profile
DVSHygroscopicity and moisture-induced phase changes
Laser PSDParticle size distribution of the bulk powder
IDRIntrinsic dissolution rate in a specific medium

Note: This table describes the potential application of these techniques. No specific experimental data for this compound using these methods were found in the public domain.

A comprehensive search of scientific and technical databases yielded no specific reports on the material characterization of this compound using XRPD, DSC, TGA, DVS, Laser PSD, or IDR.

Applications of 2 Amino 3 Cyclopropyl N Hydroxypropanamide As a Chemical Probe and Research Tool

Utilization in Investigating Metalloenzyme Biology and Pathophysiology

Metalloenzymes are a class of enzymes that require a metal ion for their catalytic activity. The hydroxamic acid functional group (-CONHOH) is a well-known chelator of metal ions, particularly zinc (Zn²⁺). This property is the basis for the inhibitory activity of many drugs and research compounds targeting zinc-dependent metalloenzymes.

Potential Research Applications:

Enzyme Inhibition Studies: 2-Amino-3-cyclopropyl-N-hydroxypropanamide could be used as an inhibitor to study the function of various metalloenzymes. By observing the physiological or pathological effects of inhibiting a specific enzyme, researchers can elucidate its role in biological pathways.

Target Validation: In the context of disease, this compound could be used to probe the therapeutic potential of inhibiting a particular metalloenzyme.

Target ClassMetal CofactorPotential Research Area
Matrix Metalloproteinases (MMPs)Zinc (Zn²⁺)Cancer, Arthritis, Cardiovascular Disease
Histone Deacetylases (HDACs)Zinc (Zn²⁺)Cancer, Neurological Disorders
Adamalysins (ADAMs)Zinc (Zn²⁺)Inflammation, Cancer

Development as a Lead Compound for Further Academic Medicinal Chemistry Research

A "lead compound" in medicinal chemistry is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure/activity relationships, pharmacokinetic properties, or other characteristics that require modification to produce a clinically useful drug.

The structure of this compound makes it a candidate for a lead compound for several reasons:

Synthetically Tractable: The molecule possesses several sites for chemical modification, allowing for the synthesis of a library of analogs.

Known Pharmacophore: The hydroxamic acid group is a known pharmacophore for metalloenzyme inhibition.

Potential Modifications for Lead Optimization:

Modification SitePotential Goal
Cyclopropyl (B3062369) GroupImprove potency, selectivity, or pharmacokinetic properties.
Amino GroupAlter solubility, basicity, and potential for hydrogen bonding.
BackboneIntroduce conformational constraints to improve binding affinity.

Probing Epigenetic Mechanisms with HDAC Inhibitory Analogs

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones. The inhibition of HDACs has emerged as a promising therapeutic strategy, particularly in oncology. The hydroxamic acid moiety of this compound is a key feature of many known HDAC inhibitors, as it effectively chelates the zinc ion in the active site of these enzymes.

While no specific data for this compound's activity against HDACs is publicly available, its structural similarity to known HDAC inhibitors suggests it could serve as a scaffold for the development of novel probes for epigenetic research.

Comparison of Structural Features with a Known HDAC Inhibitor (Vorinostat):

FeatureThis compoundVorinostat (SAHA)
Zinc-Binding GroupHydroxamic AcidHydroxamic Acid
LinkerPropanamideOctanedioic acid
Cap GroupCyclopropylPhenylamino

Use in Preclinical Disease Model Systems (Non-Human, In Vitro)

Prior to any potential therapeutic application, this compound and its analogs would require extensive testing in preclinical models. These studies are essential for understanding the compound's biological effects in a controlled environment.

Potential In Vitro Studies:

Enzyme Assays: To determine the inhibitory concentration (IC₅₀) against a panel of purified metalloenzymes.

Cell-Based Assays: To assess the compound's effect on cell proliferation, apoptosis, and other cellular processes in cancer cell lines or other disease-relevant cell types.

Western Blotting: To measure changes in protein expression levels downstream of target inhibition (e.g., histone acetylation for HDAC inhibitors).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.